CAROB TREE CERNEL FLOUR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carob tree kernel flour is derived from the seeds of the carob tree (Ceratonia siliqua L.), a Mediterranean evergreen tree belonging to the Fabaceae family . The carob tree has been traditionally cultivated for its fruit, which is used in various food products. Carob tree kernel flour is known for its high nutritional value, containing proteins, fibers, and essential minerals . It is commonly used as a substitute for cocoa powder due to its similar taste but without the stimulating effects of caffeine and theobromine .
准备方法
Synthetic Routes and Reaction Conditions: Carob tree kernel flour is typically produced by grinding the seeds of the carob tree. The seeds are first cleaned and dried, then roasted to enhance their flavor and nutritional properties . The roasted seeds are then ground into a fine powder, which is the carob tree kernel flour.
Industrial Production Methods: In industrial settings, the production of carob tree kernel flour involves several steps:
Harvesting: Carob pods are harvested when they are fully ripe.
Cleaning and Drying: The pods are cleaned to remove any impurities and then dried to reduce moisture content.
Roasting: The dried pods are roasted at controlled temperatures to enhance flavor and nutritional value.
Grinding: The roasted pods are ground into a fine powder using industrial grinders.
Sieving: The ground powder is sieved to obtain a uniform particle size.
化学反应分析
Carob tree kernel flour undergoes various chemical reactions, including:
Fermentation: Carob tree kernel flour can be fermented to produce various products such as lactic acid, mannitol, and ethanol.
Common Reagents and Conditions:
Oxidation: Oxygen or oxidizing agents such as hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using specific enzymes.
Fermentation: Microorganisms such as bacteria or yeast under anaerobic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidation products.
Hydrolysis: Simple sugars such as glucose and fructose.
Fermentation: Lactic acid, mannitol, ethanol.
科学研究应用
Carob tree kernel flour has a wide range of scientific research applications:
Chemistry: Used as a source of polyphenols and other bioactive compounds for studying antioxidant properties.
Industry: Utilized in the food industry as a natural thickener, stabilizer, and cocoa substitute.
作用机制
The bioactive compounds in carob tree kernel flour, such as polyphenols, exert their effects through various molecular targets and pathways:
Antioxidant Activity: Polyphenols scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-diabetic Effects: Compounds like pinitol enhance insulin sensitivity and regulate blood glucose levels.
Anti-obesity Effects: Polyphenols inhibit the activity of enzymes involved in fat synthesis and promote lipid metabolism.
Antihypertensive Effects: Flavonoids in carob tree kernel flour relax blood vessels and improve blood flow by modulating nitric oxide pathways.
相似化合物的比较
Carob tree kernel flour is unique compared to other similar compounds due to its high content of polyphenols and absence of caffeine and theobromine. Similar compounds include:
Cocoa Powder: Contains caffeine and theobromine, which have stimulating effects, unlike carob tree kernel flour.
Locust Bean Gum: Derived from the seeds of the carob tree, similar to carob tree kernel flour, but primarily used for its gelling properties.
Carob tree kernel flour stands out for its versatility, nutritional benefits, and wide range of applications in various fields.
属性
CAS 编号 |
160552-72-7 |
---|---|
分子式 |
C18H19NO2 |
分子量 |
0 |
同义词 |
CAROB TREE CERNEL FLOUR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。